molecular formula C13H12FN3S B5843130 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B5843130
M. Wt: 261.32 g/mol
InChI Key: FHBNYJRDJRNWFT-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 2-fluoroaniline with pyridine-3-carboxaldehyde, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

    Substitution: The fluorophenyl and pyridinylmethyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. The pathways involved may include the disruption of cellular processes such as DNA replication or protein synthesis, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(pyridin-3-ylmethyl)thiourea: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea: Contains a chlorine atom instead of fluorine, which can lead to different chemical properties and applications.

    1-(2-Fluorophenyl)-3-(pyridin-2-ylmethyl)thiourea: The position of the pyridinyl group is different, which can influence the compound’s overall behavior and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3S/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBNYJRDJRNWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NCC2=CN=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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